Chrysosplenetin

Overview

Description

Chrysosplenetin is a natural product isolated from the roots of the plant Chrysosplenium americanum. It is a polyphenolic compound that has been studied for its potential therapeutic effects in various diseases. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been reported to have a number of other beneficial effects on the body, including the regulation of glucose metabolism, lipid metabolism, and mitochondrial function.

Scientific Research Applications

Genetic Resource Research : Chrysosplenetin is used in genetic resource investigation and protection research, particularly due to the decline in its wild resources (Huang et al., 2020).

Enhancing Anti-Malarial Efficacy : It augments rat plasma levels and the anti-malarial efficacy of artemisinin, potentially by interfering with P-glycoprotein (P-gp)-mediated efflux of the drug (Ma et al., 2016).

Resistance Reversal in Malaria Treatment : this compound could be a potential artemisinin-resistance reversal agent due to its P-gp inhibitory properties and its impact on breast cancer resistance protein (Bcrp) levels (Ma et al., 2017).

Cancer Research : It has been found to inhibit MCF-7 breast cancer cell proliferation, exhibiting dual topoisomerase I and II inhibitory properties (Şöhretoğlu et al., 2020).

Osteogenesis and Osteoblastogenesis : this compound improves osteoblastogenesis of bone marrow stromal cells and enhances osteogenesis in estrogen deficiency-induced bone loss, through the regulation of the Wnt/β-catenin pathway (Hong et al., 2019).

Anticonvulsant Properties : A related compound, Chrysin, has been shown to have anticonvulsant properties and can prevent tonic-clonic seizures in mice (Medina et al., 1990).

Anti-Inflammatory and Anti-Cancer Properties : Chrysin exhibits potent anti-inflammation, anti-cancer, and anti-oxidation properties (Woo et al., 2005).

Antiviral Activities : this compound shows strong anti-enterovirus 71 (EV71) activity, which is significant for the discovery of anti-EV71 drugs (Zhu et al., 2011).

Role in COVID-19 : It is identified as a potential natural remedy with anti-inflammatory, antiallergic, and COVID-19 protease inhibitory activities (Ebada et al., 2020).

Pharmacokinetics and Drug Development : A developed UPLC-MS/MS method for determining this compound pharmacokinetics in rat plasma is essential for studying its role as a metabolic inhibitor of artemisinin (Chen et al., 2013).

Mechanism of Action

Target of Action

Chrysosplenetin, an O-methylated flavonol compound, primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in regulating cellular processes such as cell proliferation and differentiation . This compound also targets cytochrome P-450 enzymes , which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

This compound interacts with its targets to bring about significant changes. It promotes the osteoblastogenesis of bone marrow stromal cells by enhancing the expressions of target genes of the Wnt/β-catenin pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation . In relation to cytochrome P-450 enzymes, this compound inhibits their activity, particularly CYP1A2 and CYP2C19 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for bone formation and remodeling . This compound enhances the expressions of target genes of this pathway, leading to increased osteoblastogenesis . It also affects the enzymatic activities of cytochrome P-450 enzymes, impacting drug metabolism .

Pharmacokinetics

This compound has been found to impact the pharmacokinetics of other compounds, such as artemisinin . It increases the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of artemisinin, while decreasing its clearance . This suggests that this compound may enhance the bioavailability of certain drugs .

Result of Action

The action of this compound results in several molecular and cellular effects. It promotes the proliferation and osteoblastogenesis of bone marrow stromal cells . In vivo studies reveal that this compound prevents estrogen deficiency-induced bone loss in ovariectomized mice . It also enhances the anti-malarial efficacy of artemisinin against Plasmodium berghei .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effect on the pharmacokinetics of artemisinin was observed when both compounds were administered orally . The ratio between artemisinin and this compound also influenced the observed effects . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Chrysosplenetin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to promote osteoblastogenesis of human-derived bone marrow stromal cells (hBMSCs) via the Wnt/β-catenin signaling pathway . This interaction involves the modulation of target genes of the Wnt/β-catenin pathway and osteoblast-specific markers .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to time-dependently promote proliferation and osteoblastogenesis of hBMSCs . Furthermore, it has been shown to prevent estrogen deficiency-induced bone loss in ovariectomized (OVX) mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt/β-catenin signaling pathway. It enhances the expressions of target genes of this pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have time-dependent effects. It promotes the proliferation and osteoblastogenesis of hBMSCs, reaching its maximal effects at a concentration of 10 μM .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in relation to its anti-malarial efficacy

Properties

IUPAC Name |

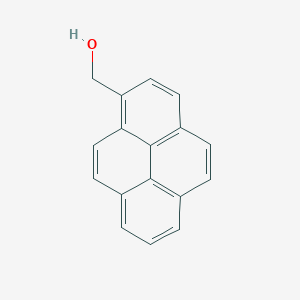

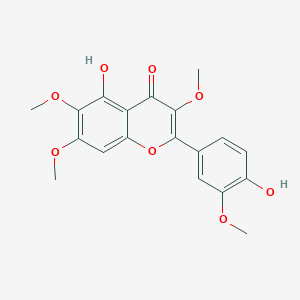

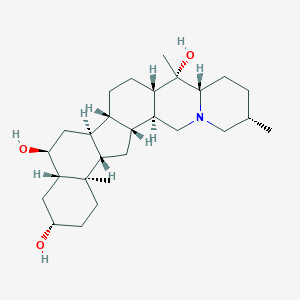

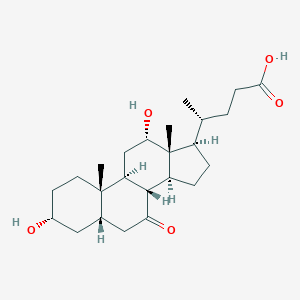

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVTYGIYKCPHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975707 | |

| Record name | Chrysosplenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-56-5, 69234-29-3 | |

| Record name | Chrysosplenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOSPLENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

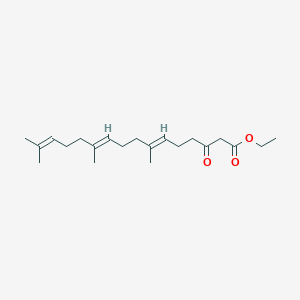

![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)